molecular formula C12H14F6N2O6S2 B045029 N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester CAS No. 1492-83-7

N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester

Cat. No.: B045029
CAS No.: 1492-83-7
M. Wt: 460.4 g/mol
InChI Key: HWYAWGNAKBQNRN-WDSKDSINSA-N
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Description

N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester is a chemical compound that belongs to the class of organofluorine compounds It is derived from L-cystine, an amino acid, and is characterized by the presence of trifluoroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester typically involves the reaction of L-cystine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: L-cystine, trifluoroacetic anhydride, and a base (e.g., pyridine).

    Reaction Conditions: The reaction is conducted at a low temperature to prevent side reactions. The mixture is stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoroacetyl groups to other functional groups.

    Substitution: The trifluoroacetyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce compounds with different functional groups.

Scientific Research Applications

N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester has several applications in scientific research, including:

    Biology: The compound can be used in studies involving protein modification and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester exerts its effects involves the interaction of the trifluoroacetyl groups with specific molecular targets. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(trifluoroacetyl)-L-homocystine dimethyl ester: This compound is similar in structure but derived from L-homocystine instead of L-cystine.

    N,N’-Bis(trifluoroacetyl)-L-lysine methyl ester: Another similar compound, derived from L-lysine.

Uniqueness

N,N’-Bis(trifluoroacetyl)-L-cystine dimethyl ester is unique due to its specific structure and the presence of trifluoroacetyl groups, which impart distinct chemical properties. These properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl (2R)-3-[[(2R)-3-methoxy-3-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F6N2O6S2/c1-25-7(21)5(19-9(23)11(13,14)15)3-27-28-4-6(8(22)26-2)20-10(24)12(16,17)18/h5-6H,3-4H2,1-2H3,(H,19,23)(H,20,24)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYAWGNAKBQNRN-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSSC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F6N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471277
Record name Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26527-24-2
Record name Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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